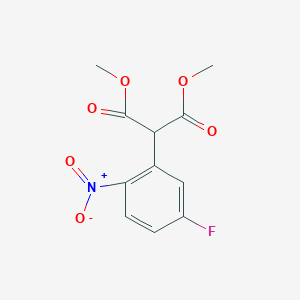

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Descripción general

Descripción

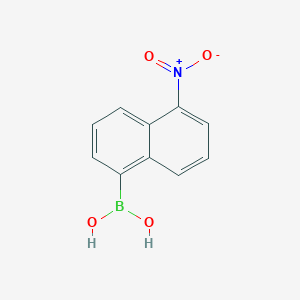

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring with a nitro group and a fluoro group attached. It also contains a malonate ester. The molecule has a total of 29 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Fluorine atom .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis : Dimethyl malonate derivatives, including those with nitrophenyl groups, are frequently used in synthesizing novel compounds. For instance, Jiménez-Cruz et al. (2003) synthesized dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate and analyzed its molecular structure using NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Proton Transfer Reactions : Dimethyl malonate derivatives are utilized in studying proton transfer reactions. Schroeder et al. (1996) investigated the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile, using kinetic and spectroscopic methods (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).

Synthesis of Heterocyclic and Carbocyclic Systems : Research by Bunce et al. (2008) demonstrated the use of dimethyl malonate in synthesizing benzo-fused heterocyclic and carbocyclic systems through intramolecular SNAr and tandem SN2-SNAr reactions (Bunce, Nago, Sonobe, & Slaughter, 2008).

Chemical Reactions with Trinitrohalobenzenes : Gololobov et al. (2011) explored reactions of dimethyl malonate with 1-chloro-2,4,6-trinitrobenzene or 1-fluoro-2,4,6-trinitrobenzene, leading to stable crystalline triethylammonium salts of corresponding trinitrophenylmalonic acid derivatives (Gololobov, Barabanov, Peregudov, Petrovskii, Starikova, Khrustalev, & Garbuzova, 2011).

Organic Synthesis Applications : Nair et al. (1997) studied the oxidative addition of dimethyl malonate to ring-substituted styrenes, leading to the formation of various substituted dimethyl malonates, which provides insights into reaction mechanisms in organic synthesis (Nair, Mathew, & Nair, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQLFVFACPPWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)

![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)

![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)